Coenzyme Q10, (2Z)-

Description

Overview of Coenzyme Q10 as a Ubiquitous Lipid-Soluble Redox Molecule

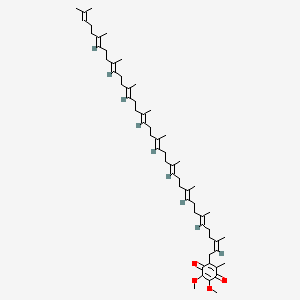

Coenzyme Q10 (CoQ10) is a benzoquinone that is widespread in biological systems. wikipedia.org Its structure, featuring a quinone head and a long isoprenoid tail, makes it lipid-soluble, allowing it to reside within cellular membranes. parens.pl A primary role of CoQ10 is as an electron carrier in the mitochondrial electron transport chain, a fundamental process for cellular energy production in the form of adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net The molecule exists in three main redox states: the fully oxidized form (ubiquinone), an intermediate semiquinone radical, and the fully reduced form (ubiquinol). wikipedia.orgresearchgate.net This capacity to accept and donate electrons is central to its function in electron transport and its role as a potent fat-soluble antioxidant. researchgate.net

The isoprenoid side chain of CoQ10 can exist in different spatial arrangements, known as stereoisomers. The naturally occurring form, synthesized in the body, is the all-trans isomer, where all the isoprene (B109036) units have a trans configuration. nih.govdovepress.com However, chemical synthesis processes can lead to the formation of various isomers, including cis-isomers. nih.govdovepress.com The "(2Z)-" designation specifies a cis configuration at the second double bond of the ten-unit isoprenoid tail. This structural difference distinguishes it from the biologically synthesized all-trans isomer. researchgate.netnih.gov

Historical Context of Coenzyme Q10 Research Paradigms

The initial discovery of Coenzyme Q10 dates back to 1957 by Professor Frederick L. Crane and his colleagues at the University of Wisconsin-Madison, who isolated it from beef heart mitochondria. wikipedia.org Shortly after, in 1958, its chemical structure was fully elucidated by Dr. Karl Folkers and his team at Merck. wikipedia.org Early research focused on its essential role in mitochondrial bioenergetics. ocl-journal.org

The paradigm of CoQ10 research expanded with the advent of industrial production methods. While fermentation processes using yeast or bacteria yield the natural all-trans isomer of CoQ10, chemical synthesis methods were also developed. nih.govdovepress.com These synthetic routes, particularly earlier ones, were found to produce not only the all-trans isomer but also a mixture containing cis-isomers, including the (2Z)-isomer, as byproducts. nih.govnih.gov This led to a new area of inquiry: the need to differentiate between these isomers and understand their respective properties. The presence of the (2Z)-isomer in synthetically derived CoQ10 necessitated the development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to separate, identify, and quantify the different isomeric forms in a given sample. mdpi.comimrpress.com

Contemporary Research Directions and Significance of Coenzyme Q10 Studies

Modern research on Coenzyme Q10 continues to be multifaceted, but studies involving the (2Z)-isomer are primarily centered on its identity as a synthetic variant and its comparative analysis against the all-trans form. A significant aspect of this research is in the field of analytical chemistry, focusing on the development and refinement of methods to ensure the purity of CoQ10 preparations. mdpi.comimrpress.comimrpress.com

A pivotal area of investigation has been the comparative toxicology of the (2Z)-isomer. Since early industrial synthesis resulted in products containing this isomer, its safety profile became a subject of scientific scrutiny. nih.gov A key study conducted single-dose and four-week repeated oral dose toxicity tests in rats to compare the all-trans CoQ10 with its (2Z)-isomer. The research found that both compounds exhibited similar toxicological profiles, with neither showing toxic effects at the doses tested. nih.gov This suggests that the presence of small amounts of the (2Z)-isomer in early CoQ10 preparations did not pose a toxic risk.

However, the biological activity of the (2Z)-isomer is considered to be less than that of the all-trans isomer. nih.gov The specific "bent" shape of the cis-isomer, in contrast to the straight configuration of the all-trans form, is thought to impact its fit and function within the mitochondrial membrane and its interaction with enzymes. dovepress.com Consequently, the efficacy and complete safety profile of the pure cis-form are not as extensively understood as those of the all-trans isomer. dovepress.com Current research, therefore, emphasizes the importance of using the bio-identical all-trans form, typically produced through fermentation, for studies on the physiological effects of CoQ10. nih.govocl-journal.org The (2Z)-isomer remains a subject of interest primarily in the quality control and safety assessment of synthetic CoQ10.

Data Tables

Table 1: Comparative Single-Dose Oral Toxicity in Rats

| Compound | Dose (mg/kg) | Observation Period (days) | Mortality | Toxic Signs |

| Coenzyme Q10 (all-trans) | 2000 | 14 | 0/5 males, 0/5 females | None observed |

| Coenzyme Q10, (2Z)- | 2000 | 14 | 0/5 males, 0/5 females | None observed |

This table is based on data from a single-dose oral toxicity study in rats, as reported in scientific literature. nih.gov

Table 2: Summary of 4-Week Repeated-Dose Oral Toxicity Study in Rats

| Parameter | Coenzyme Q10 (all-trans) Group (1000 mg/kg/day) | Coenzyme Q10, (2Z)- Group (1000 mg/kg/day) | Control Group |

| General Condition | No notable changes | No notable changes | No notable changes |

| Body Weight Gain | No notable changes | No notable changes | No notable changes |

| Food Consumption | No notable changes | No notable changes | No notable changes |

| Urinalysis | Sporadic, non-toxicologically significant findings | Sporadic, non-toxicologically significant findings | Sporadic, non-toxicologically significant findings |

| Hematology | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |

| Blood Chemistry | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |

| Necropsy | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |

| Organ Weights | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |

| Histopathology | No toxicologically significant changes | No toxicologically significant changes | No toxicologically significant changes |

This table summarizes the findings of a 4-week repeated-dose oral toxicity study in rats, indicating similar toxicological profiles for both isomers at the tested dosage. nih.gov

Properties

IUPAC Name |

2-[(2Z,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]-5,6-dimethoxy-3-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H90O4/c1-44(2)24-15-25-45(3)26-16-27-46(4)28-17-29-47(5)30-18-31-48(6)32-19-33-49(7)34-20-35-50(8)36-21-37-51(9)38-22-39-52(10)40-23-41-53(11)42-43-55-54(12)56(60)58(62-13)59(63-14)57(55)61/h24,26,28,30,32,34,36,38,40,42H,15-23,25,27,29,31,33,35,37,39,41,43H2,1-14H3/b45-26+,46-28+,47-30+,48-32+,49-34+,50-36+,51-38+,52-40+,53-42- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTIUHUUMQJHFO-LLOLQPSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)C/C=C(/C)\CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H90O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

863.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65085-29-2 | |

| Record name | Coenzyme Q10, (2Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065085292 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | COENZYME Q10, (2Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U705VLF0VW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Coenzyme Q10 Biosynthesis and Genetic Regulation

De Novo Biosynthesis Pathway of Coenzyme Q10

The de novo synthesis of Coenzyme Q10 is a sophisticated biochemical process that occurs within the mitochondria. It involves the convergence of two major metabolic pathways: one that synthesizes the benzoquinone ring and another that produces the polyisoprenoid tail. These two components are then joined and modified in a series of enzymatic steps to form the final CoQ10 molecule.

Aromatic Ring Precursor Pathways (e.g., 4-hydroxybenzoic acid)

The initial step in CoQ10 biosynthesis is the formation of the benzoquinone head group. In eukaryotes, including yeast and mammals, this ring structure is derived from the amino acid tyrosine or, alternatively, phenylalanine. The precursor that is ultimately committed to the CoQ10 pathway is 4-hydroxybenzoic acid (4-HB). The conversion of tyrosine to 4-HB is a critical regulatory point. In mammals, this conversion is thought to be catalyzed by the enzyme COQ2, which is a 4-hydroxybenzoate (B8730719):polyprenyl-diphosphate transferase. However, the precise upstream pathway from tyrosine to 4-HB in mammals is still under investigation, with evidence suggesting it may differ from the pathway characterized in bacteria. In the yeast Saccharomyces cerevisiae, the biosynthesis of 4-HB from chorismate is well-defined and requires the Coq1p and Coq2p proteins.

Isoprenoid Tail Biogenesis (Mevalonate Pathway Contribution)

The characteristic long, hydrophobic tail of Coenzyme Q10 is a polyisoprenoid chain. In humans, this tail is composed of ten isoprene (B109036) units, hence the name Coenzyme Q10. This isoprenoid tail is synthesized through the mevalonate (B85504) pathway, the same pathway responsible for the production of cholesterol and other essential isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of intermediates, including mevalonate and isopentenyl pyrophosphate (IPP), which is the basic five-carbon building block. IPP units are sequentially added to form a polyprenyl pyrophosphate chain of a specific length, which is determined by species-specific polyprenyl diphosphate (B83284) synthases. In humans, the decaprenyl diphosphate synthase is responsible for creating the 10-unit isoprenoid chain.

Enzymatic Steps and Head Group Modifications

Once the 4-HB precursor and the decaprenyl pyrophosphate tail are synthesized, they are condensed by the enzyme 4-hydroxybenzoate:polyprenyl-diphosphate transferase, encoded by the COQ2 gene. This crucial step attaches the head group to the tail, forming the first dedicated intermediate in the CoQ10 pathway, 3-polyprenyl-4-hydroxybenzoate. Following this condensation, a series of modifications to the benzoquinone ring occurs, including hydroxylations, O-methylations, and a decarboxylation. These modifications are carried out by a suite of enzymes encoded by the COQ genes (e.g., COQ3, COQ5, COQ6, COQ7). For instance, the COQ3 gene encodes an O-methyltransferase responsible for two methylation steps, while COQ6 encodes a hydroxylase and COQ7 encodes a monooxygenase that is critical for the final hydroxylation step.

Genetic Components Governing Coenzyme Q10 Biosynthesis

The biosynthesis of Coenzyme Q10 is under strict genetic control, with a set of genes known as the COQ genes orchestrating the process. Mutations in these genes can lead to primary Coenzyme Q10 deficiency, a clinically heterogeneous group of disorders.

COQ Genes in Eukaryotic Systems (e.g., Saccharomyces cerevisiae, Mammalian Homologs)

The study of CoQ10 biosynthesis in the budding yeast Saccharomyces cerevisiae has been instrumental in identifying the genes and proteins involved. Yeast models have allowed for the characterization of the COQ1 through COQ11 genes, each with a specific role in the pathway. Subsequently, mammalian homologs for most of these genes have been identified, highlighting the evolutionary conservation of this pathway. For example, human COQ2 is the homolog of yeast COQ2, and both encode the polyprenyl transferase that condenses the head and tail groups. Similarly, human COQ7 is the homolog of yeast COQ7, encoding a monooxygenase essential for one of the final steps. The table below summarizes the key COQ genes and their functions in both yeast and mammals.

Table 1: Key COQ Genes and Their Functions in Coenzyme Q10 Biosynthesis

| Gene (Yeast) | Gene (Human) | Function of Encoded Protein |

|---|---|---|

| COQ1 | PDSS1/PDSS2 | Polyprenyl diphosphate synthase (tail synthesis) |

| COQ2 | COQ2 | 4-hydroxybenzoate:polyprenyl transferase (head and tail condensation) |

| COQ3 | COQ3 | O-methyltransferase (methylation of the ring) |

| COQ4 | COQ4 | Scaffolding protein, organizes the CoQ synthome |

| COQ5 | COQ5 | C-methyltransferase (C-methylation of the ring) |

| COQ6 | COQ6 | Hydroxylase (hydroxylation of the ring) |

| COQ7 | COQ7 | Monooxygenase (final hydroxylation step) |

| COQ8A/B | COQ8A/ADCK3, COQ8B/ADCK4 | Atypical kinase, involved in regulation and phosphorylation |

Primary Coenzyme Q10 deficiencies are a direct result of mutations in these COQ genes, leading to impaired CoQ10 biosynthesis and subsequent mitochondrial dysfunction. The study of these genetic defects continues to provide valuable insights into the intricate regulation and essentiality of the Coenzyme Q10 biosynthetic pathway.

ubi Genes in Prokaryotic Systems (e.g., Escherichia coli)

In prokaryotes like Escherichia coli, the biosynthesis of Coenzyme Q involves a series of genes designated as ubi. tandfonline.comtandfonline.com These genes are responsible for the various enzymatic steps required to produce ubiquinone, the prokaryotic equivalent of CoQ10. At least eleven genes (ubiA, B, C, D, E, F, G, H, I, J, and X) are implicated in this pathway in E. coli. tandfonline.com

The process begins with the synthesis of the polyisoprenyl tail, with E. coli's IspB producing an eight-isoprene unit tail. tandfonline.com The UbiA enzyme then condenses this tail with para-hydroxybenzoate (pHBA). tandfonline.comfrontiersin.org Following this condensation, a series of modifications to the aromatic ring occur, including decarboxylation, hydroxylation, and methylation, to ultimately form CoQ8. tandfonline.comfrontiersin.org

While the functions of most ubi genes have been assigned, the precise roles of some, such as ubiB, ubiJ, and ubiK, remain less clear. tandfonline.comfrontiersin.org For instance, UbiD and UbiX are thought to function as isofunctional decarboxylases. nih.gov UbiI has been identified as a monooxygenase responsible for C5-hydroxylation during aerobic Q biosynthesis. nih.gov The coordinated action of these gene products ensures the efficient synthesis of ubiquinone, which is crucial for aerobic respiration and other cellular processes in bacteria. frontiersin.orgresearchgate.net

Functional Roles of Specific COQ Gene Products (e.g., Enzymatic, Structural, Regulatory)

In eukaryotes, the biosynthesis of CoQ10 is orchestrated by a set of proteins encoded by the COQ genes. These proteins form a multi-enzyme complex, often referred to as the CoQ synthome, located in the inner mitochondrial membrane. csic.esnih.gov The functions of these gene products can be broadly categorized as enzymatic, structural, and regulatory.

Enzymatic Functions: Several COQ proteins have well-defined catalytic roles in the modification of the benzoquinone ring.

PDSS1 and PDSS2 (COQ1 in yeast): These proteins form a heterotetrameric enzyme responsible for synthesizing the decaprenyl diphosphate tail. mdpi.comup.ac.za

COQ2: This enzyme catalyzes the condensation of the decaprenyl tail with the 4-hydroxybenzoate (4HB) head group. tandfonline.commdpi.com

COQ3: An O-methyltransferase responsible for two methylation steps in the pathway. tandfonline.comportlandpress.com

COQ5: A C-methyltransferase. tandfonline.comup.ac.za

COQ6: A monooxygenase involved in a hydroxylation step. tandfonline.comup.ac.za

COQ7: A hydroxylase that catalyzes the penultimate step in CoQ10 biosynthesis. up.ac.zagencat.cat

Structural and Regulatory Roles: Not all COQ proteins have direct enzymatic activity; some are crucial for the assembly, stability, and regulation of the CoQ synthome.

COQ4: Believed to play a central role in organizing the CoQ synthome. researchgate.netmdpi.comnih.gov It is thought to recognize the precursor HHB, acting as a nucleus for the complex assembly. nih.gov

COQ8A (ADCK3) and COQ8B (ADCK4): These are atypical protein kinases. tandfonline.comnih.gov COQ8A is necessary for the phosphorylation of COQ3, COQ5, and COQ7, suggesting a key regulatory role. mdpi.comportlandpress.com While initially thought to be a protein kinase, mammalian COQ8A has shown ATPase activity in vitro. nih.gov

COQ9: This protein binds to lipid intermediates of the CoQ synthesis pathway and interacts with COQ7, affecting its level and enzymatic function. csic.es It is thought to be a lipid presentation protein required for COQ7 stabilization. gencat.cat

COQ10: This protein is not essential for CoQ biosynthesis itself but is important for its efficient synthesis and function in oxidative phosphorylation. nih.govnih.gov It is believed to act as a chaperone for CoQ. portlandpress.comosti.gov

| Gene Product | Primary Function | Details |

|---|---|---|

| PDSS1/PDSS2 (COQ1) | Enzymatic | Synthesizes the decaprenyl diphosphate tail. mdpi.comup.ac.za |

| COQ2 | Enzymatic | Condenses the decaprenyl tail with the 4-hydroxybenzoate head group. tandfonline.commdpi.com |

| COQ3 | Enzymatic | O-methyltransferase involved in two methylation steps. tandfonline.comportlandpress.com |

| COQ4 | Structural/Regulatory | Central to the organization and assembly of the CoQ synthome. researchgate.netmdpi.comnih.gov |

| COQ5 | Enzymatic | C-methyltransferase. tandfonline.comup.ac.za |

| COQ6 | Enzymatic | Monooxygenase involved in hydroxylation. tandfonline.comup.ac.za |

| COQ7 | Enzymatic | Hydroxylase for the penultimate step of biosynthesis. up.ac.zagencat.cat |

| COQ8A/COQ8B | Regulatory | Atypical kinases involved in the phosphorylation of other COQ proteins. mdpi.comportlandpress.comnih.gov |

| COQ9 | Regulatory | Lipid-binding protein that interacts with and stabilizes COQ7. csic.esgencat.cat |

| COQ10 | Regulatory | Acts as a chaperone for CoQ, important for its efficient synthesis and function. nih.govnih.govosti.gov |

Regulatory Mechanisms of Coenzyme Q10 Biosynthesis

The production of CoQ10 is tightly controlled through a variety of mechanisms to meet cellular demands and respond to different physiological states.

Transcriptional Control (e.g., PPARα, NF-κB Signaling)

The expression of genes involved in CoQ10 biosynthesis is regulated by transcription factors that respond to metabolic and stress signals.

Peroxisome proliferator-activated receptor alpha (PPARα): This transcription factor is known to regulate enzymes in the mevalonate pathway, which provides the precursor for the isoprenoid tail of CoQ10. csic.esresearchgate.net Activation of PPARα can enhance the expression of genes involved in fatty acid oxidation and lipoprotein metabolism, indirectly influencing CoQ10 levels. nih.gov

Nuclear factor-kappa B (NF-κB): This signaling pathway plays a crucial role in the cellular response to stress, including oxidative stress and inflammation. nih.govmdpi.com The COQ7 gene has been identified as a target of NF-κB. plos.org In response to certain stressors, NF-κB is activated and binds to specific sites in the COQ7 promoter, leading to increased transcription and subsequent CoQ10 biosynthesis. csic.esplos.org This upregulation of CoQ10 synthesis via NF-κB is thought to be a protective mechanism to counteract cellular damage. plos.orgnih.gov

Post-Transcriptional Regulation (e.g., RNA-Binding Proteins, mRNA Stability)

Following transcription, the stability and translation of COQ gene mRNAs are subject to regulation, providing another layer of control over CoQ10 levels. This is particularly evident for COQ7. The 3'-untranslated region (3'-UTR) of the COQ7 mRNA contains elements that are recognized by RNA-binding proteins (RBPs). csic.esnih.gov

HuR (ELAVL1): This RBP stabilizes the COQ7 mRNA. When HuR levels are reduced, the COQ7 mRNA becomes less stable, leading to decreased COQ7 protein levels and a subsequent reduction in CoQ10 biosynthesis. csic.esnih.gov

hnRNP C1/C2: These RBPs appear to have an opposing role to HuR, as their silencing modestly stabilizes the COQ7 mRNA. csic.esnih.gov The interplay between these RBPs allows for dynamic control of COQ7 expression in response to different cellular conditions. csic.es

Post-Translational Modifications of Coenzyme Q10 Synthome Proteins (e.g., Phosphorylation, Proteolysis)

After the COQ proteins are synthesized, their activity and stability can be further modulated by post-translational modifications.

Proteolysis: Proteolytic processing is another mechanism that regulates the stability and function of COQ proteins. The yeast mitoprotease Oct1p has been shown to process Coq5p into its mature, more stable form. nih.gov In humans, the mitochondrial protease PARL has been implicated in CoQ10 biosynthesis through its regulation of COQ4. csic.es

Epigenetic Modulators of Coenzyme Q10 Production

Emerging evidence suggests that epigenetic mechanisms, which cause heritable changes in gene expression without altering the DNA sequence, can also influence CoQ10 production. CoQ10 supplementation itself has been shown to have epigenetic effects, influencing the expression of a wide range of genes involved in cell signaling, metabolism, and transport. researchgate.net While direct epigenetic regulation of COQ genes is an area of ongoing research, the broad impact of CoQ10 on gene expression suggests a potential feedback loop where CoQ10 levels could influence its own synthesis through epigenetic modifications. researchgate.net

Comparative and Evolutionary Aspects of Coenzyme Q Biosynthesis

The intricate pathway of coenzyme Q (CoQ) biosynthesis, essential for cellular respiration and antioxidant defense, exhibits a remarkable degree of conservation across vast evolutionary distances, from prokaryotes to mammals. mdpi.complos.org This conservation underscores the fundamental importance of CoQ. However, the biosynthetic machinery also displays fascinating adaptations, particularly in response to varying oxygen environments, highlighting the evolutionary plasticity of this vital metabolic pathway.

Cross-Species Conservation of Biosynthetic Machinery

The core enzymatic machinery responsible for synthesizing coenzyme Q is largely conserved throughout eukaryotes. plos.orgportlandpress.com Studies comparing organisms such as the yeasts Saccharomyces cerevisiae and Schizosaccharomyces pombe, the nematode Caenorhabditis elegans, plants like Arabidopsis thaliana, and mammals, including mice and humans, have revealed a common set of orthologous genes, often referred to as COQ genes in eukaryotes and ubi genes in prokaryotes. tandfonline.commdpi.comnih.gov

The biosynthesis of CoQ can be broadly divided into two main stages: the formation of the polyisoprenoid tail and the synthesis and modification of the benzoquinone ring. plos.org The length of the isoprenoid tail varies between species—for instance, CoQ6 in S. cerevisiae, CoQ8 in Escherichia coli, CoQ9 in mice and C. elegans, and primarily CoQ10 in humans. mdpi.commdpi.com This variation is determined by the species-specific polyprenyl diphosphate synthase. mdpi.com

Despite these differences in tail length, the enzymes that modify the benzoquinone ring show a high degree of functional conservation. nih.gov Complementation studies, where a gene from one species is expressed in a mutant of another species lacking the corresponding gene, have demonstrated this conservation. For example, human and plant COQ genes have been shown to rescue CoQ production in mutant strains of S. pombe. plos.org This indicates that the fundamental catalytic functions of the CoQ biosynthetic enzymes have been maintained throughout evolution.

In eukaryotes, many of the COQ proteins assemble into a multi-subunit complex in the inner mitochondrial membrane, sometimes referred to as the "CoQ synthome" or "Complex Q". mdpi.comportlandpress.com This complex is thought to facilitate the efficient channeling of intermediates through the pathway. The existence of this complex is another conserved feature of CoQ biosynthesis in eukaryotes. portlandpress.com

Table 1: Conservation of Core Coenzyme Q Biosynthetic Genes

| E. coli Gene (CoQ8) | S. cerevisiae Gene (CoQ6) | Human Gene (CoQ10) | Enzyme Function |

|---|---|---|---|

| ubiA | COQ2 | COQ2 | 4-hydroxybenzoate polyprenyltransferase (tail addition) |

| ubiG | COQ3 | COQ3 | O-methyltransferase |

| - | COQ4 | COQ4 | Structural/assembly role in CoQ synthome |

| ubiE | COQ5 | COQ5 | C-methyltransferase |

| ubiI | COQ6 | COQ6 | Flavin-dependent monooxygenase (hydroxylation) |

| ubiF | COQ7 | COQ7 | Hydroxylase (penultimate step) |

| ubiB | COQ8 | ADCK3 (COQ8A), ADCK4 (COQ8B) | Atypical protein kinase, likely regulatory |

| - | COQ9 | COQ9 | Lipid-binding protein, likely involved in substrate shuttling |

Adaptations to Environmental Conditions (e.g., Oxygen-Dependent vs. Oxygen-Independent Routes)

A key evolutionary adaptation in CoQ biosynthesis relates to the availability of molecular oxygen. The canonical biosynthetic pathway, particularly characterized in eukaryotes, involves several hydroxylation steps that are strictly oxygen-dependent. uniprot.orguniprot.org The enzymes catalyzing these reactions, such as Coq6 and Coq7, are monooxygenases that utilize O₂ as a co-substrate. plos.orguniprot.org The Coq7/Clk-1 enzyme, for instance, performs a critical hydroxylation of the intermediate 5-demethoxyubiquinone (DMQ). mdpi.comnih.gov

In contrast, many prokaryotes, especially facultative anaerobes like E. coli, possess a remarkable metabolic flexibility, being able to synthesize CoQ under both aerobic and anaerobic conditions. mdpi.comasm.org This is achieved through a distinct, oxygen-independent biosynthetic route. nih.govanr.fr

The two pathways, aerobic and anaerobic, share the initial and final steps of prenylation, decarboxylation, and methylation. nih.gov However, they diverge at the three hydroxylation steps of the benzoquinone ring. mdpi.com The oxygen-dependent pathway in bacteria uses flavin monooxygenases such as UbiF, UbiH, and UbiI. asm.orgresearchgate.net When oxygen is absent, these enzymes are dispensable, and a different set of enzymes takes over. nih.gov

Recent research has identified a novel set of genes—ubiT, ubiU, and ubiV—that are essential for the anaerobic biosynthesis of CoQ in E. coli. nih.govanr.fr These proteins constitute a new class of O₂-independent hydroxylases. nih.gov UbiU and UbiV form a heterodimer, each containing a [4Fe-4S] cluster, which is crucial for their catalytic activity. nih.govnih.gov This anaerobic pathway is not a rare exception; it is conserved across many proteobacteria, enabling them to thrive in diverse environments with fluctuating oxygen levels. mdpi.comnih.gov The existence of both pathways within the same organism underscores the evolutionary advantage of metabolic plasticity. nih.gov

Table 2: Comparison of Aerobic vs. Anaerobic Hydroxylation in Prokaryotic Coenzyme Q Biosynthesis

| Reaction Step | Oxygen-Dependent Pathway (Aerobic) | Oxygen-Independent Pathway (Anaerobic) | Key Enzymes |

|---|---|---|---|

| C5-Hydroxylation | Requires O₂ | O₂-independent | UbiI (aerobic); UbiU/UbiV system (anaerobic) |

| C6-Hydroxylation | Requires O₂ | O₂-independent | UbiF (aerobic); UbiU/UbiV system (anaerobic) |

| C1-Hydroxylation | Requires O₂ | O₂-independent | UbiH (aerobic); UbiU/UbiV system (anaerobic) |

This dual biosynthetic capability for CoQ highlights a significant evolutionary divergence between prokaryotes and eukaryotes. While eukaryotes are primarily locked into an oxygen-dependent pathway, reflecting their adaptation to aerobic life, many bacteria have retained or evolved systems to ensure the production of this essential lipid regardless of oxygen availability, a critical factor for survival and proliferation in varied ecological niches. nih.govnih.gov

Cellular and Molecular Mechanisms of Coenzyme Q10 Function

Central Role in Mitochondrial Electron Transport and Energy Transduction

Coenzyme Q10 is fundamentally important for cellular respiration, operating within the inner mitochondrial membrane. mdpi.complos.org It exists in three redox states: the fully oxidized ubiquinone, an intermediate semiquinone radical, and the fully reduced ubiquinol (B23937). mdpi.comimrpress.com This capacity for reversible oxidation and reduction is the basis of its function in the electron transport chain (ETC). caldic.com

Electron Carrier Function Between Respiratory Complexes (I, II, III)

CoQ10 functions as a mobile electron carrier, shuttling electrons from Complex I (NADH-ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (ubiquinone-cytochrome c oxidoreductase). imrpress.comdroracle.aifrontiersin.org It accepts electrons generated during the metabolism of glucose and fatty acids. oregonstate.edu Specifically, CoQ10 accepts a pair of electrons from Complex I or Complex II, becoming reduced to ubiquinol (CoQ10H2). libretexts.orgnih.gov This lipid-soluble ubiquinol then diffuses through the inner mitochondrial membrane to Complex III, where it donates the electrons for the next step in the respiratory process. mdpi.comcas.cz The concentration and mobility of the CoQ10 pool within the membrane directly influence the rate of electron transfer. caldic.com

Coupling Electron Transfer with Proton Translocation

The transfer of electrons by Coenzyme Q10 is intrinsically linked to the translocation of protons (H+) from the mitochondrial matrix to the intermembrane space. oregonstate.edufagron.co This process is a key feature of the chemiosmotic theory. cas.cz As electrons move through Complexes I and III, the energy released is used to pump protons across the inner mitochondrial membrane. gonzaga.edu

A critical mechanism in this process is the Q-cycle , which occurs at Complex III. libretexts.orgcas.cz In the Q-cycle, the oxidation of one ubiquinol molecule results in the net transfer of four protons into the intermembrane space. fagron.co This cycle effectively doubles the efficiency of proton pumping for each pair of electrons transferred, maximizing the electrochemical gradient. fagron.cogonzaga.edu This proton gradient, or proton-motive force, is a form of stored energy. researchgate.net

Facilitation of Adenosine (B11128) Triphosphate Synthesis via Oxidative Phosphorylation

The primary purpose of the electron transport chain and the associated proton pumping is the synthesis of adenosine triphosphate (ATP), the main energy currency of the cell. fagron.conih.govfrontiersin.org The electrochemical proton gradient created by the action of the respiratory complexes, including the CoQ10-dependent steps, drives protons back into the mitochondrial matrix through a specialized protein complex called ATP synthase. oregonstate.edujuniperpublishers.com The energy released by this proton flow is harnessed by ATP synthase to convert adenosine diphosphate (B83284) (ADP) and inorganic phosphate (B84403) (Pi) into ATP. oregonstate.edufagron.co Therefore, CoQ10's role as an electron carrier is indispensable for generating the proton-motive force required for the majority of cellular ATP production via oxidative phosphorylation. plos.orgimrpress.com

Interaction with Mitochondrial Dehydrogenases

Beyond Complexes I and II, the Coenzyme Q10 pool serves as a central collection point for electrons from several other mitochondrial dehydrogenases. mdpi.comnih.gov These enzymes are involved in various metabolic pathways and feed electrons directly to CoQ10, thus linking these pathways to the main electron transport chain. frontiersin.orgencyclopedia.pub

Key interacting dehydrogenases include:

Glycerol-3-phosphate dehydrogenase (GPD2): This enzyme connects glycolysis and fatty acid metabolism with oxidative phosphorylation by transferring electrons to the CoQ10 pool. mdpi.comnih.govencyclopedia.pub

Dihydroorotate (B8406146) dehydrogenase (DHODH): As a crucial enzyme in the de novo synthesis of pyrimidines, DHODH links nucleotide biosynthesis directly to mitochondrial respiration through CoQ10. oregonstate.edunih.govcas.cz

Acyl-CoA dehydrogenases (via Electron-Transferring Flavoprotein Dehydrogenase): During the β-oxidation of fatty acids, electrons are transferred to the CoQ10 pool via the electron-transferring flavoprotein (ETF) and ETF dehydrogenase (ETFDH). mdpi.comencyclopedia.pub

Table 1: Key Mitochondrial Dehydrogenases Interacting with the Coenzyme Q10 Pool

| Dehydrogenase | Metabolic Pathway | Function |

|---|---|---|

| Glycerol-3-phosphate dehydrogenase (GPD2) | Glycolysis, Fatty Acid Metabolism | Connects carbohydrate and lipid metabolism to the ETC. mdpi.comnih.govencyclopedia.pub |

| Dihydroorotate dehydrogenase (DHODH) | Pyrimidine (B1678525) Biosynthesis | Links nucleotide synthesis to mitochondrial respiration. oregonstate.edunih.govcas.cz |

| Electron Transfer Flavoprotein Dehydrogenase (ETFDH) | Fatty Acid β-oxidation, Amino Acid Oxidation | Channels electrons from fatty acid and amino acid breakdown into the ETC. mdpi.comencyclopedia.pub |

| Proline Dehydrogenase (PRODH) | Proline & Arginine Metabolism | Involved in amino acid catabolism. mdpi.comnih.gov |

| Choline (B1196258) Dehydrogenase (CHDH) | Glycine Metabolism | Participates in the conversion of choline. mdpi.comnih.gov |

Modulation of Mitochondrial Permeability Transition Pore Dynamics

The mitochondrial permeability transition pore (mPTP) is a channel in the mitochondrial membrane whose opening can lead to mitochondrial swelling, membrane potential collapse, and initiation of cell death pathways like apoptosis. nih.gov Coenzyme Q10 has been shown to modulate the dynamics of the mPTP. aging-us.com Specifically, CoQ10 can inhibit the opening of the pore, thereby preventing the release of pro-apoptotic factors such as cytochrome c and subsequent caspase activation. nih.govmdpi.com This protective effect appears to be related to the direct interaction of CoQ10 with pore components, independent of its antioxidant activity. nih.gov However, the precise effect can vary depending on the specific CoQ analog and cellular context. nih.gov

Coenzyme Q10 as a Membrane-Associated Antioxidant

In its reduced form, ubiquinol (CoQ10H2), Coenzyme Q10 acts as a potent, lipid-soluble antioxidant. aging-us.commdpi.commdpi.com Its location within cellular and mitochondrial membranes positions it perfectly to protect membrane phospholipids (B1166683), proteins, and mitochondrial DNA from oxidative damage initiated by reactive oxygen species (ROS). mdpi.comoregonstate.edutermedia.pl

The antioxidant functions of ubiquinol include:

Direct Radical Scavenging: Ubiquinol can directly neutralize lipid peroxyl radicals, breaking the chain of lipid peroxidation. mdpi.comoregonstate.edu It is often the first antioxidant consumed during oxidative stress in low-density lipoproteins (LDL) and cell membranes. oregonstate.edu

Regeneration of Other Antioxidants: Ubiquinol is capable of regenerating other key antioxidants, most notably α-tocopherol (vitamin E) and ascorbate (B8700270) (vitamin C). oregonstate.edutermedia.pl It reduces the α-tocopheryl radical back to its active α-tocopherol form, allowing it to continue its protective functions. oregonstate.edutermedia.pl

Coenzyme Q10 is unique as it is the only lipid-soluble antioxidant that is endogenously synthesized, and cells possess enzymatic mechanisms, primarily via the electron transport chain itself, to regenerate its reduced, active form. mdpi.comtermedia.pl

Table 2: Summary of Coenzyme Q10 Functions

| Function | Location | Key Mechanism | Outcome |

|---|---|---|---|

| Electron Transport | Inner Mitochondrial Membrane | Cycles between ubiquinone and ubiquinol, transferring electrons from Complex I/II to Complex III. mdpi.comcaldic.comcas.cz | Establishes proton gradient for ATP synthesis. oregonstate.edu |

| Proton Translocation | Inner Mitochondrial Membrane | Participates in the Q-cycle at Complex III. libretexts.orgfagron.co | Contributes to the proton-motive force. researchgate.net |

| Antioxidant Defense | Cellular & Mitochondrial Membranes | Donates electrons to neutralize free radicals; regenerates Vitamin E. mdpi.comoregonstate.edutermedia.pl | Protects lipids and proteins from oxidative damage. mdpi.com |

| mPTP Regulation | Inner Mitochondrial Membrane | Inhibits the opening of the permeability transition pore. nih.govmdpi.com | Prevents mitochondrial depolarization and apoptosis. nih.gov |

Ubiquinone-Ubiquinol Redox Cycle for Antioxidant Action

The antioxidant capability of Coenzyme Q10 is intrinsically linked to the ubiquinone-ubiquinol redox cycle. In its reduced form, ubiquinol (CoQH2), CoQ10 acts as an effective fat-soluble antioxidant. oregonstate.edu This cycle involves the interconversion between the oxidized ubiquinone and the reduced ubiquinol forms. nih.gov

The process begins with the reduction of ubiquinone to ubiquinol, primarily within the mitochondrial electron transport chain (ETC) at Complexes I and II. nih.govresearchgate.net Ubiquinol then donates electrons to neutralize free radicals, becoming oxidized back to ubiquinone. This regenerated ubiquinone can then be reduced again, continuing the cycle. nih.gov This continuous recycling, facilitated by various enzymes, ensures the sustained availability of the antioxidant form, ubiquinol, to protect cells from oxidative damage. oregonstate.edunih.gov The efficiency of this cycle is remarkable, with each CoQ10 molecule estimated to undergo thousands of redox cycles per hour. nih.gov

The presence of a significant pool of ubiquinol in cellular membranes, supported by enzymes that can reduce ubiquinone, highlights its importance as a cellular antioxidant. oregonstate.edu The ratio of ubiquinol to ubiquinone can serve as an indicator of the cellular redox state and the balance between pro-oxidant and antioxidant forces. medsci.org

Mechanisms of Lipid Peroxidation Inhibition

Ubiquinol, the reduced form of Coenzyme Q10, is a potent inhibitor of lipid peroxidation, a process that can cause significant damage to cellular membranes. oregonstate.eduaging-us.com It effectively protects cell membranes and low-density lipoproteins (LDL) from oxidative damage. oregonstate.edumdpi.com When LDL is subjected to oxidizing conditions, ubiquinol is the first antioxidant to be consumed, underscoring its primary role in this protective mechanism. oregonstate.edu

The mechanism of inhibition involves ubiquinol acting as a chain-breaking antioxidant. ocl-journal.org It directly scavenges lipid peroxyl radicals (LOO·), thereby terminating the propagation phase of lipid peroxidation. oregonstate.edu This action prevents a cascade of oxidative damage to lipids within membranes and lipoproteins. oregonstate.edumdpi.com Research has shown that CoQ10 supplementation increases the concentration of ubiquinol within circulating lipoproteins, enhancing their resistance to the initiation of lipid peroxidation. ocl-journal.org In isolated mitochondria, CoQ10 protects not only the membrane lipids but also membrane proteins and mitochondrial DNA from the oxidative damage associated with lipid peroxidation. oregonstate.edu

| Research Focus | Key Finding | Significance |

|---|---|---|

| LDL Oxidation | Ubiquinol-10 is the most reactive antioxidant in LDL and is the first to be consumed during oxidation. ocl-journal.orgoregonstate.edu | Highlights its primary role in protecting LDL from oxidative modification, a key event in atherosclerosis. ocl-journal.org |

| Mitochondrial Protection | CoQ10 protects mitochondrial membranes, proteins, and DNA from oxidative damage accompanying lipid peroxidation. oregonstate.edu | Demonstrates its crucial role in maintaining mitochondrial integrity and function. |

| Supplementation Studies | Dietary supplementation with CoQ10 increases ubiquinol-10 levels in circulating lipoproteins. ocl-journal.org | Shows that oral intake can bolster the antioxidant defenses of lipoproteins. |

| Animal Models | In apolipoprotein E-deficient mice, CoQ10 supplementation inhibited lipoprotein oxidation and the formation of atherosclerotic lesions. oregonstate.edu | Provides in vivo evidence for the anti-atherosclerotic effects of CoQ10 related to lipid peroxidation inhibition. |

Regeneration of Endogenous Antioxidants (e.g., α-Tocopherol, Ascorbic Acid)

When α-tocopherol neutralizes a free radical, it becomes an oxidized α-tocopheryl radical (α-TO·). oregonstate.edu In the absence of a co-antioxidant, this radical can, under certain conditions, promote further oxidation. oregonstate.edu However, the reduced form of CoQ10, ubiquinol (CoQH2), can donate an electron to the α-tocopheryl radical, thereby regenerating the active α-tocopherol. oregonstate.eduocl-journal.org This process is vital for maintaining the protective effects of vitamin E in lipid environments like membranes and lipoproteins. ocl-journal.orgoregonstate.edu The interaction between ubiquinol and α-tocopherol is considered a cornerstone of the lipophilic antioxidant system. ocl-journal.orgocl-journal.org

Similarly, ubiquinol can participate in the regeneration of ascorbic acid, further contributing to the cellular antioxidant network. mitochon.itoregonstate.edu This recycling capability allows for the sustained action of these water-soluble and fat-soluble vitamins, providing comprehensive protection against oxidative stress. mitochon.it

Formation and Reactivity of the Semiquinone Radical Intermediate

During the one-electron transfer steps of the ubiquinone-ubiquinol redox cycle, a transient intermediate species known as the semiquinone radical (CoQH· or ubisemiquinone) is formed. mitochon.itdergipark.org.tr This radical can be generated when ubiquinol is oxidized or when ubiquinone is reduced. nih.gov The stability and reactivity of this semiquinone intermediate are critical determinants of its biological effects.

The formation of the semiquinone radical is an inherent part of the Q-cycle within Complex III of the mitochondrial electron transport chain. nih.gov While the semiquinone radical is an unstable, oxygen-centered free radical, its stability can be influenced by its environment. researchgate.net Within the quinone-binding sites of proteins, the semiquinone can be stabilized as an intermediate state in catalytic cycles. researchgate.net

The reactivity of the semiquinone radical is a subject of ongoing research. It has been proposed that under certain conditions, the semiquinone radical could react with molecular oxygen to produce the superoxide (B77818) anion radical (O2·−), a reactive oxygen species. oregonstate.edu However, it is also capable of reducing the α-tocopheryl radical back to α-tocopherol, resulting in the formation of the fully oxidized ubiquinone, which does not react with oxygen to form superoxide. oregonstate.edu The context and the specific enzymatic environment likely dictate the fate and reactivity of the semiquinone radical.

Attenuation of Reactive Oxygen Species Production

Coenzyme Q10 plays a significant role in mitigating the production of reactive oxygen species (ROS). ijbs.com Its primary mechanism for this is through its direct scavenging of ROS and by maintaining the integrity of the mitochondrial electron transport chain. aging-us.commdpi.com

Mitochondrial dysfunction is a major source of cellular ROS. When the electron transport chain is impaired, electrons can leak and prematurely react with oxygen to form superoxide radicals. By facilitating efficient electron transfer, CoQ10 helps to minimize this leakage. mdpi.com Furthermore, a deficiency in mitochondrial CoQ10 has been shown to lead to an increased production of mitochondrial superoxide. oregonstate.edu

In its reduced form, ubiquinol directly neutralizes ROS, preventing them from damaging cellular components. aging-us.commdpi.com Studies have demonstrated that CoQ10 can attenuate oxidative damage by restoring the balance between pro-oxidants and antioxidants. researchgate.net For instance, in astrocytes, CoQ10 was found to reduce ROS production and protect mitochondria from oxidative damage by stabilizing the mitochondrial membrane potential. ijbs.com

Antioxidant Activity in Extramitochondrial Compartments (e.g., Plasma Membranes, Lipoproteins)

While well-known for its mitochondrial functions, Coenzyme Q10 also exerts significant antioxidant activity in various extramitochondrial compartments, including plasma membranes and lipoproteins. aging-us.commdpi.com In these locations, it exists in both its reduced (ubiquinol) and oxidized (ubiquinone) forms. ocl-journal.org

In plasma membranes, ubiquinol is maintained at significant levels through the action of plasma membrane redox systems (PMRS), which include NAD(P)H dehydrogenases. mdpi.com These enzymes are crucial for reducing ubiquinone to ubiquinol, thereby sustaining its antioxidant capacity. mdpi.com This is particularly important in counteracting oxidative stress and has been shown to have anti-apoptotic effects by regulating ceramide release. aging-us.com

Within lipoproteins, particularly low-density lipoproteins (LDL), ubiquinol acts as a primary defense against lipid peroxidation. ocl-journal.orgocl-journal.org It works in concert with vitamin E to protect LDL from oxidative modification, a critical step in the development of atherosclerosis. ocl-journal.orgoregonstate.edu The majority of plasma CoQ10 is transported by LDL, where it provides this vital antioxidant protection. ocl-journal.orgocl-journal.org

Role in Regulating Ferroptosis

Recent research has identified a crucial role for Coenzyme Q10 in the regulation of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides. mdpi.comebi.ac.uk The reduced form of CoQ10, ubiquinol, acts as a potent inhibitor of ferroptosis. nih.gov

The primary mechanism involves the FSP1-CoQ10-NAD(P)H pathway. mdpi.comamegroups.org Ferroptosis suppressor protein 1 (FSP1) is an oxidoreductase that reduces ubiquinone to ubiquinol using NAD(P)H. mdpi.com This regenerated ubiquinol can then act as a lipophilic radical-trapping antioxidant to inhibit lipid peroxidation, thereby suppressing ferroptosis. amegroups.orgspandidos-publications.com This pathway operates independently of the well-established glutathione (B108866) peroxidase 4 (GPX4) system, providing an alternative line of defense against ferroptotic cell death. mdpi.comspandidos-publications.com

Studies have shown that CoQ10 can regulate the levels of intracellular ferrous iron and the expression of genes related to iron metabolism, further influencing the ferroptotic process. iiarjournals.org By reducing the toxicity of ferrous iron and protecting cells from oxidative stress, CoQ10 plays a key role in cellular survival against this specific death pathway. iiarjournals.org

Diverse Non-Bioenergetic and Non-Antioxidant Cellular Functions of Coenzyme Q10

Beyond its well-established roles in mitochondrial bioenergetics and as a lipophilic antioxidant, Coenzyme Q10 (CoQ10) participates in a remarkable array of other cellular processes. These functions are critical for maintaining cellular homeostasis, signaling, and structural integrity.

Regulation of Gene Expression (e.g., NF-κB, NRF2/ARE Pathways)

Coenzyme Q10 has been shown to modulate the expression of genes involved in inflammation and oxidative stress responses, primarily through its influence on the NF-κB and NRF2/ARE signaling pathways. researchgate.netresearchgate.net

The anti-inflammatory effects of CoQ10 are partly attributed to its ability to suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory genes. researchgate.netmdpi.com Studies have indicated that CoQ10 can inhibit the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing NF-κB's translocation to the nucleus and subsequent gene transcription. nih.govnih.gov This inhibitory action on the NF-κB pathway leads to a reduction in the production of inflammatory mediators such as TNF-α and IL-6. researchgate.netmdpi.com In some contexts, this effect is linked to CoQ10's ability to scavenge reactive oxygen species (ROS), which are known activators of NF-κB. mdpi.com

Conversely, CoQ10 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway. mdpi.comnih.govcsic.es Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. mdpi.comnih.gov Under basal conditions, Nrf2 is kept inactive by its repressor protein, Keap1. CoQ10 can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the ARE in the promoter regions of its target genes. lidsen.com This leads to the upregulation of protective enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant defense system. nih.govosti.gov The activation of the Nrf2/ARE pathway by CoQ10 has been observed to suppress inflammatory responses and protect against cellular damage. mdpi.comosti.gov

Table 1: Influence of Coenzyme Q10 on Gene Expression Pathways

| Pathway | Effect of CoQ10 | Key Mediators | Downstream Effects | References |

|---|---|---|---|---|

| NF-κB | Inhibition | Inhibits IκB degradation, blocks p65 translocation | Decreased expression of pro-inflammatory cytokines (TNF-α, IL-6) | researchgate.netmdpi.comnih.govnih.gov |

| NRF2/ARE | Activation | Promotes Nrf2 nuclear translocation | Increased expression of antioxidant enzymes (HO-1, NQO1) | mdpi.comnih.govcsic.eslidsen.comosti.gov |

Participation in Cell Signaling Cascades

Coenzyme Q10 is involved in various cell signaling cascades that regulate cell growth, apoptosis, and inflammation. frontiersin.orgnih.gov Its presence in cellular membranes allows it to influence the activity of membrane-bound receptors and signaling proteins. rejuvenation-science.com

One of the key signaling pathways influenced by CoQ10 is the PI3K/Akt pathway. lidsen.com In some cellular contexts, CoQ10 has been shown to promote this pathway, which is crucial for cell survival and proliferation. lidsen.com Conversely, in other scenarios, particularly in the context of inhibiting osteoclastogenesis, CoQ10 has been found to inactivate the PI3K/AKT/mTOR pathway. scielo.br It also appears to modulate MAPK signaling pathways, with studies showing a reduction in the phosphorylation of ERK and p38. scielo.br

Furthermore, CoQ10 can influence signaling by modulating the production of second messengers. For instance, its role in the plasma membrane redox system can affect the intracellular redox state, which in turn can impact a variety of signaling pathways that are sensitive to redox balance. frontiersin.orgfagron.co The autooxidation of the semiquinone form of CoQ10 can generate hydrogen peroxide (H2O2), which can act as a signaling molecule to activate transcription factors like NF-κB. fagron.co CoQ10 has also been implicated in the regulation of apoptosis by preventing ceramide-mediated cell death. frontiersin.org

Influence on Cellular Metabolic Pathways (beyond ATP synthesis)

While central to ATP synthesis, CoQ10's role in metabolism extends to other significant pathways. It acts as an electron acceptor for various mitochondrial dehydrogenases, linking several metabolic processes to the electron transport chain. mdpi.commdpi.com

A notable example is its involvement in the β-oxidation of fatty acids and the catabolism of certain amino acids. mdpi.commdpi.com Electrons from these processes are transferred to CoQ10 via the electron-transferring-flavoprotein dehydrogenase (ETFDH). mdpi.com This connection highlights CoQ10's role in integrating lipid and amino acid metabolism with cellular respiration.

CoQ10 is also a crucial component in the metabolism of proline and glycerol-3-phosphate, which connects glycolysis with oxidative phosphorylation. mdpi.comnih.gov Additionally, it participates in sulfide (B99878) oxidation metabolism. semanticscholar.org These diverse roles underscore CoQ10's function as a central hub in cellular metabolism, facilitating the flow of electrons from various catabolic pathways to the respiratory chain.

Table 2: Coenzyme Q10's Role in Various Metabolic Pathways

| Metabolic Pathway | CoQ10's Role | Key Enzyme/Process | References |

|---|---|---|---|

| β-oxidation of Fatty Acids | Electron Acceptor | Electron-Transferring-Flavoprotein Dehydrogenase (ETFDH) | mdpi.commdpi.com |

| Amino Acid Catabolism | Electron Acceptor | Electron-Transferring-Flavoprotein Dehydrogenase (ETFDH) | mdpi.com |

| Glycerol-3-Phosphate Metabolism | Electron Acceptor | Glycerol-3-phosphate dehydrogenase | mdpi.comnih.gov |

| Proline Metabolism | Electron Acceptor | Proline dehydrogenase | mdpi.comnih.gov |

| Sulfide Oxidation | Electron Acceptor | Sulfide:quinone oxidoreductase | semanticscholar.org |

Components of Plasma Membrane Redox Systems

Coenzyme Q10 is a key component of the plasma membrane redox system (PMRS), which is involved in transferring electrons across the cell membrane. nih.govresearchgate.net This system plays a role in maintaining intracellular redox homeostasis, protecting the membrane from oxidative damage, and regulating cell signaling and growth. mdpi.com

In the PMRS, CoQ10 acts as an electron carrier, accepting electrons from cytosolic NAD(P)H via various reductases, such as NADH-cytochrome b5 reductase and NAD(P)H:quinone oxidoreductase 1 (NQO1). aging-us.comnih.gov These electrons can then be transferred to external electron acceptors. fagron.conih.gov The activity of the PMRS is crucial, especially when mitochondrial function is compromised, as it helps to maintain cellular bioenergetics. mdpi.comnih.gov

The PMRS, with CoQ10 as a central component, has been shown to influence cell growth and proliferation. nih.govnih.gov By modulating the redox state at the plasma membrane, CoQ10 can influence the activity of growth factor receptors and other signaling molecules. nih.gov

Interactions with Cellular Membranes and Structural Stabilization

As a lipophilic molecule, Coenzyme Q10 is integrated into the hydrophobic interior of cellular membranes, where it influences their physical properties. eir-isei.deup.ac.za Its presence can affect membrane fluidity, stability, and permeability. nih.govrejuvenation-science.com

Studies have shown that CoQ10 can enhance the packing of phospholipid acyl chains, leading to a more ordered and mechanically stable membrane. mdpi.com This stabilizing effect can make membranes more resilient to damage and permeabilization. mdpi.com For instance, the incorporation of CoQ10 into model mitochondrial membranes has been demonstrated to increase their resistance to disruption by amyloidogenic peptides. mdpi.com

The ability of CoQ10 to stabilize membranes is thought to contribute to its protective effects against various cellular stressors. eir-isei.de By maintaining the structural integrity of membranes, CoQ10 helps to preserve the function of membrane-bound proteins and protect the cell from uncontrolled leakage of ions and other molecules. rejuvenation-science.comeir-isei.de However, the precise effect of CoQ10 on membrane fluidity can be complex and may depend on its concentration and the specific lipid composition of the membrane. researchgate.net

Involvement in Pyrimidine Biosynthesis

Coenzyme Q10 plays a critical, albeit indirect, role in the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. mdpi.complos.org This function is linked to its role within the mitochondrial electron transport chain.

The enzyme dihydroorotate dehydrogenase (DHODH), which catalyzes a key step in pyrimidine biosynthesis—the oxidation of dihydroorotate to orotate—is located on the inner mitochondrial membrane and uses CoQ10 as its electron acceptor. mdpi.comoregonstate.educaldic.com Therefore, the continuous regeneration of the oxidized form of CoQ10 by the electron transport chain is necessary for DHODH activity.

A deficiency in CoQ10 can impair the function of DHODH, leading to a disruption in pyrimidine synthesis. semanticscholar.orgnih.gov This can have significant consequences for cell growth and proliferation, as the availability of pyrimidine nucleotides is essential for nucleic acid synthesis. semanticscholar.org

Contribution to Sulfide and Amino Acid Metabolism

Coenzyme Q10 (CoQ10) extends its functional influence beyond the canonical electron transport chain, playing a significant role in other mitochondrial metabolic pathways, including the metabolism of sulfides and amino acids. nih.govencyclopedia.pubugr.es Its role in these pathways is primarily as a crucial electron acceptor, linking their enzymatic reactions to the mitochondrial respiratory chain. ugr.esmdpi.com

Sulfide Metabolism

CoQ10 is an indispensable component of the mitochondrial hydrogen sulfide (H₂S) oxidation pathway. nih.govfrontiersin.org This pathway detoxifies H₂S, a gasotransmitter that is beneficial at physiological concentrations but toxic at high levels. mdpi.com The first and rate-limiting step of this pathway is catalyzed by the inner mitochondrial membrane enzyme, sulfide:quinone oxidoreductase (SQOR). mdpi.comfrontiersin.org

SQOR couples the oxidation of H₂S to the reduction of CoQ10 (ubiquinone) to ubiquinol. mdpi.comfrontiersin.org This reaction transfers electrons from H₂S into the mitochondrial electron transport chain via the CoQ pool, specifically to Complex III. mdpi.comembopress.org The process involves the formation of a persulfide on a cysteine residue of the SQOR enzyme, which is then transferred to an acceptor molecule like glutathione (GSH) or sulfite (B76179) to form glutathione persulfide (GSSH) or thiosulfate, respectively. mdpi.com

Detailed Research Findings:

Studies have demonstrated that a deficiency in CoQ10 directly impairs the sulfide oxidation pathway. embopress.orgnih.gov In vitro research on skin fibroblasts from patients with primary CoQ10 deficiency, resulting from mutations in various COQ biosynthesis genes, has shown that reduced CoQ10 levels lead to a proportional decrease in both the protein levels and activity of SQOR. frontiersin.orgembopress.org This impairment in SQOR function results in the accumulation of H₂S. frontiersin.orgmdpi.com

For instance, research on fibroblasts from patients with mutations in PDSS2, COQ2, COQ4, COQ8A, and COQ9 confirmed that the degree of CoQ10 deficiency correlates with the reduction in SQOR-driven respiration. frontiersin.orgembopress.org This defect was rescued by exogenous CoQ10 supplementation, which restored SQOR protein levels and activity, confirming that CoQ10 is the essential electron acceptor for SQOR. embopress.orgnih.gov

In vivo studies using mouse models of primary CoQ10 deficiency (e.g., Pdss2kd/kd and Coq9R239X mice) have corroborated these findings. mdpi.comfrontiersin.org These models show tissue-specific impairment of H₂S oxidation, particularly in clinically affected organs like the kidney and brain. frontiersin.orgembopress.org The consequences of impaired SQOR activity and subsequent H₂S accumulation include the inhibition of other mitochondrial enzymes, such as short-chain acyl-CoA dehydrogenase, and the depletion of glutathione, leading to increased oxidative stress. mdpi.comnih.gov

Conversely, supraphysiological levels of CoQ10 have been shown to increase the expression of SQOR. oup.com This upregulation of SQOR can, in turn, influence the expression of enzymes in the transsulfuration pathway, such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE), which are responsible for the endogenous production of H₂S from sulfur-containing amino acids. oup.com

Table 1: Impact of Coenzyme Q10 Deficiency on Sulfide:Quinone Oxidoreductase (SQOR) in Human Fibroblasts

| Patient ID (Gene Mutation) | Residual CoQ10 Level (% of Control) | Residual SQR Protein Level (% of Control) | Key Finding | Reference |

| P1 (PDSS2) | ~52% | Normal | Moderate CoQ10 deficiency did not significantly impact SQR protein levels. | embopress.org |

| P2 (COQ2) | ~29% | Not specified | Significant CoQ10 deficiency leads to impaired sulfide oxidation. | embopress.org |

| P3 (COQ8A) | ~18% | ~49% | Severe CoQ10 deficiency causes a significant reduction in SQR protein levels, which is restored by CoQ10 supplementation. | embopress.orgnih.gov |

| P4 (COQ9) | ~13.4% | ~39% | Severe CoQ10 deficiency causes a significant reduction in SQR protein levels, partially restored by CoQ10 supplementation. | embopress.orgnih.gov |

| P5 (COQ4) | ~54% | Not specified | Moderate CoQ10 deficiency with demonstrated impairment in SQR-driven respiration. | embopress.org |

Amino Acid Metabolism

Coenzyme Q10 is also involved in the catabolism of several amino acids, acting as an electron acceptor for various mitochondrial flavin-linked dehydrogenases. wikipedia.orgmdpi.com This role connects the breakdown of amino acids to the generation of ATP through oxidative phosphorylation. wikipedia.orgoregonstate.edu

Key enzymatic links include:

Proline Metabolism: CoQ10 is a cofactor for proline dehydrogenase (PRODH), an enzyme that catalyzes the first step in proline degradation, converting proline to Δ¹-pyrroline-5-carboxylate. Electrons from this oxidation are passed to CoQ10. nih.govmdpi.commdpi.com

Choline Metabolism: Choline is metabolized to glycine, and CoQ10 acts as a cofactor for choline dehydrogenase, which is involved in this pathway. nih.govmdpi.commdpi.com

Branched-Chain Amino Acid Oxidation: The electron-transfer flavoprotein dehydrogenase (ETFDH) transfers electrons from the oxidation of fatty acids and branched-chain amino acids (leucine, isoleucine, and valine) to the CoQ pool. mdpi.comresearchgate.net

Furthermore, CoQ10's role in sulfide metabolism intrinsically links it to the metabolism of sulfur-containing amino acids, namely cysteine and methionine. oup.commdpi.com These amino acids are precursors for the endogenous synthesis of H₂S via the transsulfuration pathway, involving enzymes like cystathionine β-synthase (CBS) and cystathionine γ-lyase (CSE). mdpi.comnih.gov By modulating the activity of SQOR and the rate of H₂S oxidation, CoQ10 indirectly influences the metabolic flux through the transsulfuration pathway. oup.com For example, an increase in SQOR expression following CoQ10 supplementation has been shown to downregulate CBS and CSE. oup.com

Studies have also investigated the interplay between CoQ10 and methionine metabolism in the context of liver health. For instance, in rats fed a methionine and choline-deficient diet to induce metabolic dysfunction-associated steatohepatitis, CoQ10 supplementation showed protective effects, suggesting a modulatory role on the pathways involving these amino acids. cdnsciencepub.commdpi.comresearchgate.net CoQ10 may also post-translationally regulate methionine adenosyltransferase (MAT) activity via its effect on hepatic glutathione (GSH) levels, as GSH is derived from sulfur amino acids. nih.gov

Table 2: Coenzyme Q10-Dependent Enzymes in Amino Acid Metabolism

| Enzyme | Metabolic Pathway | Function Involving Coenzyme Q10 | Reference |

| Proline Dehydrogenase (PRODH) | Proline Catabolism | Accepts electrons from proline oxidation and transfers them to the CoQ pool. | nih.govmdpi.commdpi.com |

| Choline Dehydrogenase | Choline to Glycine Metabolism | Accepts electrons from choline oxidation and transfers them to the CoQ pool. | nih.govmdpi.commdpi.com |

| Electron-Transfer Flavoprotein Dehydrogenase (ETFDH) | Branched-Chain Amino Acid and Fatty Acid Oxidation | Transfers electrons from the oxidation of branched-chain amino acids and fatty acids to the CoQ pool. | mdpi.comresearchgate.net |

| Sulfide:Quinone Oxidoreductase (SQOR) | Sulfide Metabolism / Sulfur Amino Acid Metabolism | Accepts electrons from H₂S oxidation, indirectly influencing the metabolism of H₂S-precursor amino acids (cysteine, methionine). | mdpi.comnih.govmdpi.com |

Subcellular Distribution, Intracellular Trafficking, and Membrane Interactions of Coenzyme Q10

Compartmentalized Localization of Coenzyme Q10 Within Cells

Coenzyme Q10 is found in virtually all cellular membranes, with its concentration varying significantly among different organelles. unibo.itnih.govcas.cztandfonline.com This differential distribution underscores its multifaceted involvement in cellular biochemistry beyond the mitochondrial respiratory chain.

High Concentration in the Inner Mitochondrial Membrane

The inner mitochondrial membrane (IMM) boasts the highest concentration of CoQ10 within the cell. unibo.itmdpi.comnih.govfrontiersin.org This is attributed to its essential function as a mobile electron carrier in the mitochondrial electron transport chain (ETC), shuttling electrons from Complex I (NADH:ubiquinone oxidoreductase) and Complex II (succinate dehydrogenase) to Complex III (cytochrome bc1 complex). nih.govmdpi.comnih.gov This process is fundamental for oxidative phosphorylation and the generation of ATP, the cell's primary energy currency. wikipedia.org

The biosynthesis of CoQ10 itself primarily occurs at the IMM, on the matrix side, within a multi-protein complex known as the CoQ synthome in yeast and Complex Q in mammals. unibo.itmdpi.com The lipophilic nature of CoQ10, conferred by its long polyisoprenoid tail, ensures its stable integration within the hydrophobic core of the IMM. mdpi.com Computational models suggest that CoQ10 resides within a binding channel in Complex I, positioning its redox-active quinone head to accept electrons. pnas.org

| Membrane | CoQ µg/mg protein | CoQ/α-tocopherol (mol/mol) |

|---|---|---|

| Mitochondria (cristae) | 1.9 | 35 |

| Plasma membrane | 0.7 | 21 |

| Peroxisomes | 0.3 | 3 |

| Lysosomes | 1.9 | 3 |

| Golgi membranes | 2.6 | 1 |

| Endoplasmic reticulum | 0.2 | 1 |

Presence in the Plasma Membrane

CoQ10 is also a significant component of the plasma membrane, where it primarily functions as a potent antioxidant. unibo.itnih.govfrontiersin.orgnih.gov In its reduced form, ubiquinol (B23937), it protects membrane lipids and proteins from oxidative damage by scavenging free radicals. unibo.it The plasma membrane contains redox systems, including NADH cytochrome b5 reductase and NADPH coenzyme Q reductase, that can maintain CoQ10 in its reduced, active state. ucl.ac.uk This antioxidant capacity is crucial for maintaining the integrity and function of the cell membrane. unibo.it Furthermore, CoQ10 in the plasma membrane is involved in transmembrane electron transport systems and may play a role in cell signaling. fagron.coucl.ac.uk

Distribution in Endoplasmic Reticulum and Golgi Apparatus Membranes

Coenzyme Q10 is present in the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus. nih.govnih.govnih.govmdpi.com The ER is involved in the synthesis of the polyisoprenoid tail of CoQ10 through the mevalonate (B85504) pathway. nih.govmdpi.com While the final assembly of CoQ10 occurs in the mitochondria, the presence of CoQ10 in these endomembranes suggests its involvement in antioxidant defense and potentially in the regulation of processes occurring within these organelles. fagron.cotandfonline.com The Golgi apparatus is thought to be involved in the vesicular transport of CoQ10 to other cellular destinations. nih.gov

Occurrence in Peroxisomal and Lysosomal Membranes

CoQ10 is also found in the membranes of peroxisomes and lysosomes. nih.govnih.govmdpi.com In peroxisomes, which are involved in various metabolic processes including the breakdown of fatty acids, CoQ10 likely serves an antioxidant role, protecting the organelle from oxidative stress generated during its metabolic activities. mdpi.com Peroxisomes have also been implicated in the biosynthesis of CoQ10. mdpi.com

In lysosomes, CoQ10 is a component of a lysosomal electron transport chain and is crucial for maintaining the acidic pH of the lysosomal lumen. mdpi.comresearchgate.net It acts as both an electron and proton carrier, energizing the process of "cell house cleaning" by activating hydrolytic enzymes responsible for digesting cellular debris. fagron.comdpi.com

Mechanisms of Intracellular Coenzyme Q10 Transport

Given that CoQ10 is synthesized primarily in the inner mitochondrial membrane but is found throughout the cell, efficient transport mechanisms must exist to ensure its proper distribution. mdpi.commdpi.com The highly hydrophobic nature of CoQ10 presents a challenge for its movement between different membrane-bound organelles. unibo.it

Proposed Models for Inter-Organelle Trafficking (e.g., Vesicular Transport, Direct Contact Sites)

The precise mechanisms of intracellular CoQ10 transport are still under investigation, but several models have been proposed. nih.gov

Vesicular Transport: One proposed mechanism involves a vesicle-mediated process, likely utilizing the endomembrane system. nih.govnih.govnih.gov This model suggests that CoQ10 is incorporated into vesicles that bud off from one organelle and fuse with another, thereby delivering their cargo. The Golgi apparatus is thought to play a central role in this trafficking pathway. nih.gov

Direct Contact Sites: Another significant model for inter-organelle transport involves direct contact sites, which are areas of close apposition between the membranes of two organelles. nih.gov ER-mitochondria contact sites (ERMES in yeast) have been shown to be particularly important for CoQ10 biosynthesis and distribution. mdpi.comnih.govresearchgate.netrupress.org These contact sites may facilitate the transfer of CoQ10 precursors from the ER to the mitochondria and the subsequent distribution of newly synthesized CoQ10 to other cellular membranes. mdpi.comresearchgate.net Disruption of these contact sites can lead to defects in CoQ10 synthesis and distribution. mdpi.com

In yeast, specific proteins like Cqd1 and Cqd2 have been identified as potential CoQ10 transporters or chaperones, mediating its intracellular distribution. unibo.itmdpi.com While human analogues are yet to be fully characterized, the lipid-binding protein saposin B has also been implicated in CoQ10 transport. mdpi.com The transport of CoQ10 is likely a multifaceted process, potentially involving a combination of vesicular transport, movement through direct contact sites, and the action of specific transport proteins. nih.govnih.gov

Identification and Characterization of Putative Protein Transporters (e.g., Saposin B, Cqd1, Cqd2)

The highly hydrophobic nature of Coenzyme Q10 (CoQ10) necessitates carrier proteins for its transport and distribution throughout the body's aqueous environments. Research has identified several putative protein transporters that may be responsible for the intracellular and extracellular movement of CoQ10.

In humans, the lipid-binding protein Saposin B has been identified as a CoQ10-binding and transfer protein. researchgate.net It was first purified from human urine and found to be complexed with CoQ10. researchgate.net Subsequent studies confirmed that cellular Saposin B binds to CoQ10 in human sperm and the hepatoma cell line HepG2. researchgate.net The binding affinity of Saposin B for various Coenzyme Q homologs decreases as the length of the isoprenoid tail shortens, with the highest affinity for CoQ10, followed by CoQ9 and CoQ7. researchgate.net The binding is pH-dependent, increasing with pH and reaching a maximum at pH 7.4. researchgate.net Conversely, the release of CoQ10 from the Saposin B complex to erythrocyte ghost membranes is enhanced at a lower pH. researchgate.net These findings strongly suggest that Saposin B plays a significant role in binding and transporting CoQ10 within human cells. researchgate.net

Studies in yeast, a model organism for CoQ metabolism, have identified two proteins from the UbiB family, Cqd1 and Cqd2 , as mediators of the intracellular distribution of Coenzyme Q6 (CoQ6), the primary form in yeast. mdpi.comresearchgate.netnih.gov These proteins are believed to be involved in the transport of CoQ from its synthesis site in the mitochondria to other cellular membranes. nih.govescholarship.org The UbiB protein family is widely conserved, with five human analogues (ADCK1-5), but it remains to be determined if there is functional conservation between the yeast Cqd1/Cqd2 and their potential human counterparts. researchgate.netnih.gov Cqd1 and Cqd2 appear to have reciprocal roles in regulating the cellular distribution of CoQ. wisc.edu

| Putative Transporter | Organism/Cell Type | Function | Key Findings |

| Saposin B | Human (urine, sperm, HepG2 cells) | Binds and transfers CoQ10. researchgate.net | Affinity for CoQ decreases with shorter isoprenoid tails (CoQ10 > CoQ9 > CoQ7). researchgate.net Binding is optimal at pH 7.4, while release is favored at lower pH. researchgate.net |

| Cqd1 & Cqd2 | Yeast (Saccharomyces cerevisiae) | Mediate intracellular distribution of mitochondrial-derived CoQ6. mdpi.comresearchgate.netnih.gov | Identified as reciprocal regulators of cellular CoQ distribution. wisc.edu Human analogues exist (ADCK1-5), but functional conservation is unconfirmed. nih.gov |

Role of the Endomembrane System in Coenzyme Q10 Distribution

The endomembrane system, a network of intracellular membranes including the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes, is crucial for the distribution of both endogenously synthesized and exogenously supplied CoQ10. nih.govnih.gov Studies using human promyelocytic HL-60 cells have shown that newly synthesized CoQ10, tracked with a radiolabeled precursor, is first detected in the mitochondria. nih.gov Following its synthesis, it is incorporated into mitochondria-associated membranes (MAM) and the endoplasmic reticulum, with the plasma membrane being the final destination. nih.gov

This transport to the plasma membrane is dependent on a functional endomembrane system. The use of Brefeldin A , a substance that disrupts the Golgi apparatus and thereby the endo-exocytic pathway, was shown to prevent the incorporation of newly synthesized CoQ10 into the plasma membrane. nih.gov Similarly, exogenously supplied CoQ9, while primarily accumulating in the endo-lysosomal fraction, was also distributed to other cellular membranes, a process that was also sensitive to Brefeldin A. nih.gov These results indicate that both endogenous and dietary CoQ are distributed among the endomembranes and to the plasma membrane via the endo-exocytic pathway. nih.gov This system facilitates the movement of CoQ10 from its primary site of synthesis in the mitochondria to other cellular membranes where it performs its vital antioxidant functions. researchgate.netnih.gov

Cellular Uptake Mechanisms of Exogenous Coenzyme Q10